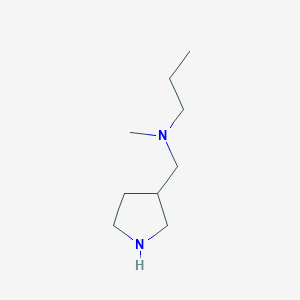

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Methyl(propyl)(pyrrolidin-3-ylmethyl)amine typically involves the reaction of pyrrolidine derivatives with alkylating agents. One common method includes the reaction of pyrrolidine with methyl iodide and propyl bromide under basic conditions to yield the desired product . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine undergoes various types of chemical reactions, including:

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine serves as a scaffold for the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance pharmacological properties.

Antidepressant Development

Recent studies have investigated the potential of pyrrolidine derivatives, including this compound, in the development of antidepressants. The compound's ability to inhibit specific neurotransmitter reuptake mechanisms makes it a candidate for further exploration in treating depression and anxiety disorders. For instance, metal-catalyzed reactions have been employed to synthesize analogs that exhibit selective serotonin reuptake inhibition (SSRI) properties .

Antibacterial Activity

Research has demonstrated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications involving this compound can lead to enhanced efficacy against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .

Drug Development

This compound has been explored in the context of developing new therapeutic agents targeting specific diseases.

Cancer Therapy

The compound has shown potential as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways, particularly through its derivatives that target NAMPT (Nicotinamide adenine dinucleotide phosphate). This inhibition is crucial for cancer cell metabolism, making these compounds candidates for anticancer therapies .

Neurological Disorders

The structural characteristics of this compound suggest its utility in neurological applications. Research into its derivatives indicates potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

Data Tables

Case Study 1: Synthesis of Antidepressants

A study focused on synthesizing novel antidepressants using metal-catalyzed reactions to modify the structure of this compound. The resultant compounds demonstrated significant activity as SSRIs, with improved efficacy compared to existing treatments .

Case Study 2: Antibacterial Efficacy

In a clinical evaluation of pyrrolidine derivatives, one compound derived from this compound exhibited potent antibacterial activity against multiple strains of Staphylococcus aureus, including MRSA, highlighting its potential as a new antibiotic .

Mécanisme D'action

The mechanism of action of Methyl(propyl)(pyrrolidin-3-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine can be compared with other similar compounds, such as:

Pyrrolidine: A simpler structure with similar biological activities.

Pyrrolidinone: Known for its diverse biological activities and used in medicinal chemistry.

Indole derivatives: These compounds share some structural similarities and are widely studied for their biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Activité Biologique

Methyl(propyl)(pyrrolidin-3-ylmethyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the methyl and propyl groups contributes to its lipophilicity, potentially enhancing membrane permeability and biological interactions. Understanding the chemical structure is crucial for elucidating its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing pyrrolidine moieties have been shown to exhibit antibacterial and antifungal properties. For instance, studies indicate that certain pyrrolidine derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- CNS Activity : Pyrrolidine derivatives are often explored for their neuroactive properties. Research suggests that modifications in the alkyl side chains can influence the binding affinity to neurotransmitter receptors, potentially leading to anxiolytic or analgesic effects.

- Enzyme Inhibition : Some studies indicate that pyrrolidine-based compounds can act as enzyme inhibitors, affecting pathways involved in various diseases, including cancer and bacterial infections.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy and safety profiles of this compound. Key findings from SAR studies include:

- Substituent Effects : The presence of electron-donating groups on the pyrrolidine ring tends to enhance antimicrobial activity, while bulky groups may hinder it due to steric hindrance .

- Chain Length : Variations in the length of the alkyl chains (methyl vs. propyl) have been shown to affect both solubility and biological activity, influencing how well the compound interacts with target sites.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of pyrrolidine derivatives exhibited potent antibacterial activity against resistant strains when combined with conventional antibiotics, enhancing their effectiveness .

- Neuropharmacological Effects : Another investigation highlighted a related compound's ability to modulate neurotransmitter systems, suggesting potential applications in treating anxiety disorders .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.0195 | E. coli |

| Pyrrolidine derivative A | 0.0048 | S. aureus |

| Pyrrolidine derivative B | 0.039 | Candida albicans |

Table 2: Structure-Activity Relationship Observations

| Substituent Type | Activity Level | Notes |

|---|---|---|

| Electron-donating | High | Enhances binding affinity |

| Bulky substituents | Low | Steric hindrance observed |

| Chain length variation | Moderate | Optimal length enhances solubility |

Propriétés

IUPAC Name |

N-methyl-N-(pyrrolidin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-6-11(2)8-9-4-5-10-7-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPARNKXIGXQZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.